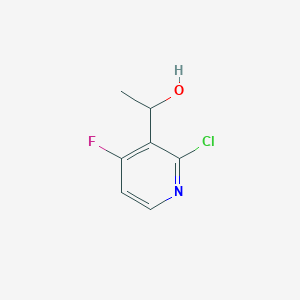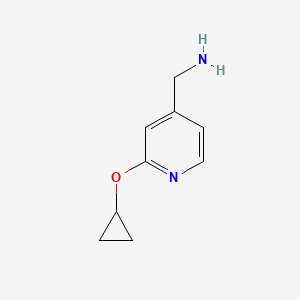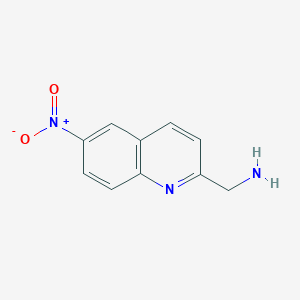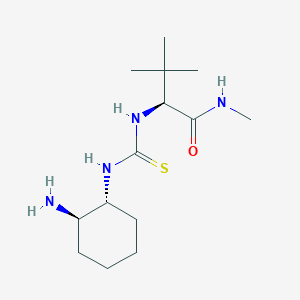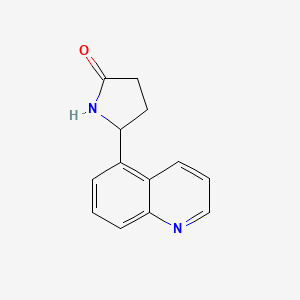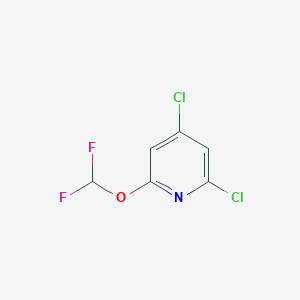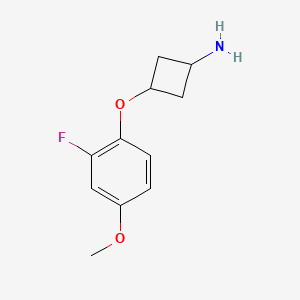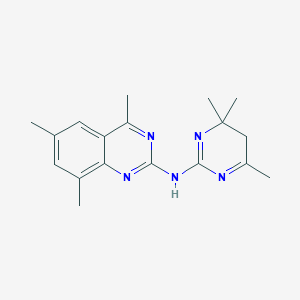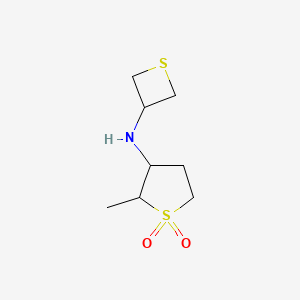
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is an organosulfur compound It features a tetrahydrothiophene ring, which is a five-membered saturated ring containing four methylene groups and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrofuran with hydrogen sulfide in the presence of alumina as a catalyst . This vapor-phase reaction produces tetrahydrothiophene, which can then be further modified to introduce the thietan-3-ylamino group and the 1,1-dioxide functionality.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfolane, a polar, odorless solvent .
Scientific Research Applications
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.
Industry: It is used in the production of solvents and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur-containing ring can participate in various biochemical pathways, influencing processes like oxidation-reduction reactions and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: A simpler analog with a similar ring structure but lacking the thietan-3-ylamino and 1,1-dioxide functionalities.
Sulfolane: A related compound with a sulfone group, used as a solvent.
Uniqueness
2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is unique due to its combination of a tetrahydrothiophene ring, a thietan-3-ylamino group, and a 1,1-dioxide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H15NO2S2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
2-methyl-1,1-dioxo-N-(thietan-3-yl)thiolan-3-amine |
InChI |
InChI=1S/C8H15NO2S2/c1-6-8(2-3-13(6,10)11)9-7-4-12-5-7/h6-9H,2-5H2,1H3 |
InChI Key |
FZNOYFGWAUAARR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1(=O)=O)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
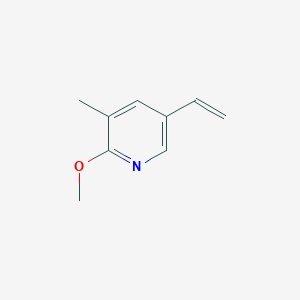
![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)

